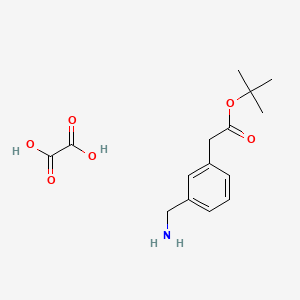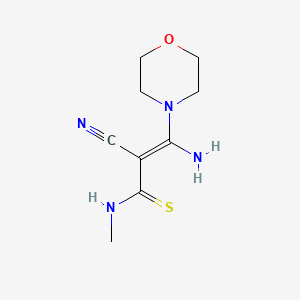![molecular formula C22H25N3O3S2 B2548248 N-(3-hydroxypropyl)-4-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzamide CAS No. 327094-56-4](/img/structure/B2548248.png)
N-(3-hydroxypropyl)-4-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to be a complex organic molecule with potential pharmacological properties. It contains several functional groups, including an amide, sulfanyl, and a tetrahydrobenzothiolo pyrimidinone moiety. The structure suggests that it could be synthesized through a multi-step organic synthesis involving heterocyclic chemistry and amide bond formation.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones involves the reaction of 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides with benzylthiol or thiophenols . Although the core structure differs from our compound of interest, the methodology could potentially be adapted for the synthesis of the benzothiolo pyrimidinone moiety.
Molecular Structure Analysis
The molecular structure of the compound would likely be confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry. The presence of the amide bond and the sulfanyl group would be identifiable by their characteristic peaks in the NMR spectrum, while the benzothiolo pyrimidinone core would contribute to the molecule's overall rigidity and affect its chemical shifts.
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The amide bond is typically stable, but the sulfanyl group could participate in nucleophilic substitution reactions or oxidation. The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, for example, involves the reaction of substituted benzohydrazides with a dithioic acid derivative . This suggests that the sulfanyl group in our compound could also undergo similar transformations.
Physical and Chemical Properties Analysis
The physical properties such as solubility, melting point, and boiling point would depend on the overall molecular structure. The presence of the hydroxypropyl group suggests some degree of water solubility, while the aromatic and heterocyclic components would likely increase the compound's hydrophobic character. The chemical properties, including acidity, basicity, and reactivity, would be influenced by the amide and sulfanyl functionalities. The synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide, which shares some structural features with our compound, was achieved under mild conditions, indicating that careful control of reaction conditions could be crucial for the synthesis of our compound as well .
Scientific Research Applications
Design and Synthesis
Research in this area focuses on designing and synthesizing novel compounds with specific biological activities. For example, studies have explored the synthesis of novel thiopyrimidine-glucuronide compounds, highlighting the formation of dihydropyrimidine skeletons and installation of pyrimidine rings with amino groups, which are characterized for promising biological activities (Wanare, 2022).
Biological Evaluation and Potential Applications
Another aspect of research involves the biological evaluation of these compounds for potential therapeutic applications. For instance, compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have been investigated for their roles as histone deacetylase inhibitors, demonstrating significant antitumor activity and potential as anticancer drugs (Zhou et al., 2008).
Interaction Studies
Research also includes studies on the interactions of these compounds with biological molecules, such as bovine serum albumin, to understand their binding mechanisms and potential biological impacts (Meng et al., 2012).
Metabolic Pathways
Understanding the metabolism of similar compounds is crucial for their development into therapeutic agents. For example, the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients has been studied to identify the main metabolic pathways in humans (Gong et al., 2010).
properties
IUPAC Name |
N-(3-hydroxypropyl)-4-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-25-21(28)18-16-5-2-3-6-17(16)30-20(18)24-22(25)29-13-14-7-9-15(10-8-14)19(27)23-11-4-12-26/h7-10,26H,2-6,11-13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWMHSFUSWCFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC3=CC=C(C=C3)C(=O)NCCCO)SC4=C2CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxypropyl)-4-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2548166.png)

![4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2548172.png)


![(2Z)-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2548178.png)
![(E)-4-(N,N-diallylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2548179.png)



![4-methoxybenzyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate](/img/structure/B2548186.png)

